Azepane-4-carboxylic acid hydrochloride
Description
Azepane-4-carboxylic acid hydrochloride is a seven-membered azepane ring derivative with a carboxylic acid group at the 4-position, stabilized as a hydrochloride salt. This compound is primarily utilized in organic synthesis and pharmaceutical research as a building block for drug discovery, particularly in designing protease inhibitors, neuromodulators, and other bioactive molecules . Its structural flexibility allows for diverse modifications, making it a valuable scaffold in medicinal chemistry.
Properties
IUPAC Name |
azepane-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c9-7(10)6-2-1-4-8-5-3-6;/h6,8H,1-5H2,(H,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWLYUUJGYMITQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCNC1)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1393449-23-4 | |
| Record name | azepane-4-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Azepane-4-carboxylic acid hydrochloride can be synthesized through several methods. One common approach involves the reaction of azepane with chloroacetic acid under acidic conditions to form the carboxylic acid derivative. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
Azepane-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions result in various derivatives depending on the nucleophile employed .
Scientific Research Applications
Azepane-4-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of azepane-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes critical attributes of azepane-4-carboxylic acid hydrochloride and its structural analogues:
*Calculated based on molecular formula.
Positional Isomerism: Azepane-2-carboxylic Acid HCl vs. Azepane-4-carboxylic Acid HCl
The positional isomerism between the 2- and 4-carboxylic acid derivatives significantly impacts their physicochemical properties. However, both isomers share similar molecular weights and solubility profiles due to their hydrochloride salt forms. The 2-isomer is reported as stable under standard storage conditions but lacks comprehensive toxicological data .
Functional Group Modifications
- Methyl Azepane-4-carboxylate HCl : The esterification of the carboxylic acid group increases lipophilicity, making this derivative advantageous in prodrug design. Its hydrolysis in vivo releases the active carboxylic acid form .
- 2-(Azepan-4-yl)acetamide HCl : Substitution with an acetamide group enhances metabolic stability, reducing susceptibility to enzymatic degradation compared to carboxylic acid derivatives. This property is critical for oral drug candidates .
Physicochemical and Pharmacological Comparisons
Solubility and Stability
- Azepane-4-carboxylic acid HCl : High water solubility due to its ionic hydrochloride form, suitable for aqueous reaction conditions.
- Azepane-2-carboxylic acid HCl : Similar solubility but may exhibit lower thermal stability due to steric hindrance near the carboxylic acid group .
- Methyl Azepane-4-carboxylate HCl : Reduced solubility in polar solvents but improved membrane permeability .
Pharmacological Potential
- Azepane-4-carboxylic acid HCl: Used in synthesizing quinolone antibiotics (e.g., derivatives in ) due to its ability to coordinate metal ions in bacterial enzymes.
Biological Activity
Azepane-4-carboxylic acid hydrochloride is a seven-membered heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of a nitrogen atom in the ring and a carboxylic acid group at the fourth position, allows for diverse biological activities. This article explores its biological activity, including antimicrobial, antiviral, and enzyme inhibition properties, supported by research findings and data tables.
Molecular Formula : C7H14ClNO2
CAS Number : 1393449-23-4
This compound can be synthesized through several methods, including the reaction of azepane with chloroacetic acid under acidic conditions. The resulting carboxylic acid is then treated with hydrochloric acid to form the hydrochloride salt.
Antimicrobial and Antiviral Properties
Research indicates that this compound exhibits notable antimicrobial and antiviral activities. Preliminary studies suggest its effectiveness against various bacterial strains and viruses, making it a candidate for further pharmacological exploration.
Enzyme Inhibition
The compound has been identified as a potential enzyme inhibitor. Studies have shown that it can interact with specific enzymes involved in metabolic pathways, which may have implications for treating conditions such as neurological disorders. Its ability to modulate enzyme activity enhances its therapeutic potential .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the compound's antiproliferative effects on cancer cell lines. The following table summarizes the IC50 values obtained from these studies:
| Cell Line | IC50 (µM) | Comments |
|---|---|---|
| HL-60 (Leukemia) | 19.0 | Moderate cytotoxicity observed |
| NCI H292 (Lung) | Not significant | No notable antiproliferative effect |
| HT29 (Colon) | Not significant | No notable antiproliferative effect |
These findings indicate that this compound may selectively inhibit the growth of certain cancer cells while showing limited effects on others .
The mechanism of action of this compound involves its binding to specific molecular targets, such as enzymes and receptors. This interaction can lead to modulation of their activity, resulting in various biological effects. Understanding these pathways is crucial for developing therapeutic applications.
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
- Antimicrobial Activity : A study demonstrated its effectiveness against multiple bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
- Cytotoxicity Assessment : Research evaluated the compound's effects on human cancer cell lines using MTT assays, revealing selective cytotoxicity against HL-60 cells while being less effective on other lines .
- Enzyme Interaction Studies : Investigations into its role as an enzyme inhibitor have shown promising results in modulating pathways relevant to neurological disorders, indicating a potential for drug development targeting these conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
